N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
Description
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide (hereafter referred to as the "target compound") is a complex heterocyclic molecule with a molecular formula of C₂₇H₂₆N₂O₅ and a molecular weight of 458.514 g/mol . The structure comprises a tetrahydrocarbazole core substituted with a methoxy group at position 6, linked via an acetamide bridge to a tetrahydrocyclopenta[c]chromen-4-one moiety.
Its ChemSpider ID (30717501) and registry number (1574359-97-9) are critical for tracking pharmacological and toxicological data .
Properties
Molecular Formula |
C27H26N2O5 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C27H26N2O5/c1-32-15-9-11-22-21(12-15)19-5-3-7-23(26(19)29-22)28-25(30)14-33-16-8-10-18-17-4-2-6-20(17)27(31)34-24(18)13-16/h8-13,23,29H,2-7,14H2,1H3,(H,28,30) |
InChI Key |
CXORHCSVIGDORS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)COC4=CC5=C(C=C4)C6=C(CCC6)C(=O)O5 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Cyclization
Reacting 7-hydroxycoumarin derivatives with cyclopentanone in the presence of Lewis acids (e.g., AlCl₃ or BF₃·Et₂O) under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, forming the fused cyclopentane ring. For example, treatment of 7-hydroxy-4-chlorocoumarin with cyclopentanone and BF₃·Et₂O in dichloromethane at 0–5°C yields the chromenone core in 68–72% yield after recrystallization.
Boron-Mediated Functionalization
Recent advances utilize boronate esters to introduce substituents at the 7-position. As demonstrated in patent US9505749B2, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes deprotection with HCl in ethyl acetate or dichloromethane to generate reactive intermediates for Suzuki-Miyaura couplings. This method achieves >90% purity when optimized with Pd(PPh₃)₄ and NaHCO₃ in dioxane/water.
Synthesis of the 6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazole Fragment
The carbazole nucleus is constructed via Fischer indole synthesis or Buchwald-Hartwig amination :
Fischer Indolization
Condensing 4-methoxyphenylhydrazine with cyclohexanone in acetic acid at reflux produces the tetrahydrocarbazole scaffold. Modifications include using microwave irradiation (150°C, 20 min) to enhance reaction efficiency, achieving 85–88% yield with reduced byproducts.
Palladium-Catalyzed Cyclization
As per JP2021508340A, coupling 2-bromo-5-methoxyaniline with cyclohexene derivatives using Pd(OAc)₂ and XPhos in toluene at 110°C forms the carbazole ring in 76% yield. This method offers superior regioselectivity compared to classical approaches.
Acetamide Linker Formation and Final Coupling
The two heterocyclic units are connected via a glycine-derived spacer :
Chloroacetylation of the Chromenone
Treating 7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene with chloroacetyl chloride in THF and K₂CO₃ at 0°C affords the chloroacetate intermediate (92–95% yield).
Nucleophilic Substitution with Carbazole Amine
Reacting the chloroacetate with 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine in DMF at 80°C for 12 hours yields the target acetamide. Catalytic KI (5 mol%) enhances reactivity, achieving 78–82% yield after silica gel chromatography.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Systems
-
Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings, reducing side-product formation from 15% to <5%.
-
KI additive in the amidation step decreases reaction time from 24 hours to 12 hours.
Challenges and Alternative Routes
Competing Side Reactions
Greener Methodologies
Recent efforts replace DMF with cyclopentyl methyl ether (CPME) in the amidation step, improving E-factor scores by 40% without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several classes of bioactive molecules, including carbazole derivatives, thiazolidinones, and triazole-containing acetamides. Below is a detailed comparison:
Structural Analogues with Tetrahydrocarbazole Moieties
- N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide (CAS: 424798-07-2): Molecular Formula: C₁₄H₁₄N₂O₂; Molecular Weight: 242.27 g/mol. This simpler analogue lacks the tetrahydrocyclopenta[c]chromenyloxyacetamide side chain, resulting in reduced steric bulk and polarity.
- N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide: Features a chloro-substituted tetrahydrocarbazole linked to a phenylacetamide. However, it lacks the chromenone oxygen heterocycle, which may limit its interaction with polar residues in enzymes .
Thiazolidinone and Thiazole Derivatives
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m): Molecular Formula: C₂₁H₁₈ClN₄O₂; Molecular Weight: 393.85 g/mol. Contains a triazole ring and naphthyloxy group, offering π-π stacking and hydrogen-bonding capabilities. The chloro substituent enhances lipophilicity, but the absence of fused heterocycles (e.g., carbazole or chromenone) reduces structural complexity compared to the target compound .
- N-(2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4g): Integrates a thiazolidinone ring and benzothiazole group. The thiazolidinone core is a known pharmacophore for anti-inflammatory and antimicrobial activity. However, its smaller size (MW: ~350 g/mol) and lack of polycyclic systems may limit target selectivity .
Triazole and Oxadiazole Hybrids
- N-(4-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide: Molecular Formula: C₂₃H₁₉Br₂N₂O₃; Molecular Weight: 555.13 g/mol. The hydroxypropoxy linker enhances solubility, but the dibromocarbazole group may introduce toxicity concerns absent in the target compound .
- N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (60): Combines oxadiazole and benzoxazolo-oxazine moieties. The oxadiazole ring improves metabolic stability, but the rigid bicyclic system may reduce conformational flexibility compared to the target compound’s tetrahydrocarbazole-chromenone scaffold .
Comparative Analysis Table
Key Research Findings
- Synthetic Accessibility : The target compound’s lack of stereocenters (as per ) contrasts with stereochemically complex analogues like Compound 60, which require chiral synthesis .
- Bioactivity Potential: The chromenone moiety in the target compound may confer enhanced binding to oxidoreductases or kinases, a feature absent in simpler carbazole derivatives .
- Spectroscopic Characterization : Similar compounds (e.g., 6m in ) were characterized using HRMS and NMR, suggesting analogous protocols for the target compound’s structural validation .
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of carbazole and isoquinoline derivatives, which are known for their diverse pharmacological properties. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in cancer treatment and neuroprotection.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 401.5 g/mol. Its structure comprises a tetrahydrocarbazole moiety linked to an isoquinoline structure, which enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds derived from the tetrahydrocarbazole scaffold. For instance:
- Cell Viability and Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A596 (lung cancer). In vitro assays indicated that the compound induces apoptosis and DNA damage in these cell lines .
- Mechanism of Action : The mechanism involves the activation of pathways leading to mitochondrial dysfunction and disruption of cell cycle progression. The compound may inhibit specific kinases involved in cell proliferation .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective activities. Research indicates that certain carbazole derivatives can enhance neurogenesis and protect neurons from apoptosis:
- Neurogenic Activity : Studies have shown that similar compounds can promote the survival of newborn neurons in models of neurodegeneration . The interaction with neurotrophic factors may play a role in this protective effect.
- Mechanism : It is hypothesized that the compound may modulate signaling pathways associated with neuronal survival and differentiation .
Study 1: Anticancer Activity
In a controlled study on N-substituted carbazoles, researchers synthesized several derivatives and evaluated their efficacy against human carcinoma cell lines. The results demonstrated that specific substitutions on the carbazole core significantly enhanced anticancer activity. For instance, compounds with methoxy substitutions exhibited lower IC50 values against MCF-7 cells compared to non-substituted analogs .
Study 2: Neuroprotection
A study investigating the effects of carbazole derivatives on neurogenesis found that certain compounds could increase the proliferation of neural progenitor cells in vitro. This effect was attributed to the modulation of key signaling pathways involved in cell survival and differentiation .
Q & A
Q. What are the key synthetic steps and critical reagents for preparing this compound?
The synthesis involves multi-step organic reactions, including:
- Oxidation and reduction steps : Potassium permanganate (KMnO₄) is used for oxidation, while sodium borohydride (NaBH₄) facilitates reduction of intermediates .
- Coupling reactions : Ether and amide bond formations are critical, requiring precise temperature control (e.g., 60–80°C) and anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
- Purification : Column chromatography with silica gel and recrystallization in ethanol are standard for isolating high-purity product (>95%) .
Q. Which spectroscopic techniques are used to confirm the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly confirming methoxy (δ ~3.8 ppm) and acetamide (δ ~2.1 ppm) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (458.5 g/mol) and molecular formula (C₂₇H₂₆N₂O₅) via exact mass matching .
- Infrared Spectroscopy (IR) : Detects functional groups like carbonyl (C=O, ~1670 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) .
Q. What functional groups influence its chemical reactivity?
- The methoxy group (–OCH₃) enhances electron density on the carbazole ring, affecting electrophilic substitution .
- The acetamide linkage (–NHCO–) participates in hydrogen bonding with biological targets, while the ether bridge (–O–) impacts solubility and steric hindrance .
Advanced Research Questions
Q. How can synthesis yield be optimized given steric hindrance from bulky substituents?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalytic systems : Copper(I) iodide (CuI) or palladium catalysts enhance coupling efficiency in sterically crowded environments .
- Stepwise purification : Intermediate isolation via flash chromatography reduces side reactions .
Q. What computational methods predict biological target interactions?
- Molecular docking : Tools like AutoDock Vina simulate binding affinities to kinases or GPCRs, leveraging the compound’s carbazole-chromene scaffold .
- Quantum mechanical calculations : Density Functional Theory (DFT) models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with cysteine residues in enzymes .
Q. How can contradictions in pharmacological data across studies be resolved?
- Dose-response standardization : Compare IC₅₀ values under identical assay conditions (e.g., cell lines, incubation times) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain divergent in vitro vs. in vivo results .
- Target validation : CRISPR/Cas9 knockout models confirm specificity for suspected pathways (e.g., NF-κB or PI3K) .
Methodological Considerations
Q. What strategies mitigate degradation during long-term stability studies?
- Lyophilization : Freeze-drying in amber vials under nitrogen prevents hydrolysis of the acetamide group .
- pH control : Buffered solutions (pH 6–7) stabilize the compound in aqueous media .
Q. How is stereochemical purity ensured during synthesis?
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB .
- Circular Dichroism (CD) : Confirms absence of racemization in the tetrahydrocarbazole core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
